molecular formula C8H9FN2O3 B13914635 Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate

Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate

Cat. No.: B13914635
M. Wt: 200.17 g/mol
InChI Key: KKNUDGRYHDZTOF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The fluoromethoxy group can enhance binding affinity and specificity, while the pyrazine ring can participate in various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate can be compared with other pyrazine derivatives, such as:

    Ethyl 5-methoxypyrazine-2-carboxylate: Similar structure but lacks the fluorine atom, which may affect its reactivity and binding properties.

    Ethyl 5-chloromethoxypyrazine-2-carboxylate: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.

    Ethyl 5-bromomethoxypyrazine-2-carboxylate: The presence of a bromine atom can result in distinct reactivity and applications.

Biological Activity

Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant research findings.

  • Molecular Formula : C8H9FN2O3
  • Molecular Weight : 200.167 g/mol
  • CAS Number : 1174321-00-6

The compound features a pyrazine ring substituted with a fluoromethoxy group and a carboxylate moiety, which contribute to its unique chemical behavior and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of pyrazine-2-carboxylic acid with fluoromethyl ether in the presence of a base like potassium carbonate, utilizing solvents such as dimethylformamide (DMF) under controlled heating conditions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The compound's anticancer properties have also been investigated. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines, including:

  • HeLa (cervical cancer) : IC50 = 15 µM
  • MCF-7 (breast cancer) : IC50 = 20 µM

These results indicate that this compound may interfere with cancer cell growth, potentially through apoptosis induction or cell cycle arrest mechanisms.

The precise mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in microbial and cancer cell metabolism. Molecular docking studies have indicated potential binding sites on target proteins, which could modulate their activity.

Case Studies

  • Antimicrobial Study : A recent study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of fluorinated pyrazines, including this compound. The study confirmed its broad-spectrum antimicrobial properties and suggested further optimization to enhance efficacy .
  • Cancer Research : An investigation into the compound's effects on MCF-7 cells revealed that it induces apoptosis through the mitochondrial pathway. The study highlighted the potential for this compound to be developed as a novel chemotherapeutic agent .

Properties

Molecular Formula

C8H9FN2O3

Molecular Weight

200.17 g/mol

IUPAC Name

ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate

InChI

InChI=1S/C8H9FN2O3/c1-2-13-8(12)6-3-11-7(4-10-6)14-5-9/h3-4H,2,5H2,1H3

InChI Key

KKNUDGRYHDZTOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=N1)OCF

Origin of Product

United States

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